molecular formula C6H3BrN4O2 B1527620 3-Bromo-5-nitro-1H-pirazolo[3,4-b]piridina CAS No. 1186608-83-2

3-Bromo-5-nitro-1H-pirazolo[3,4-b]piridina

Número de catálogo: B1527620
Número CAS: 1186608-83-2
Peso molecular: 243.02 g/mol
Clave InChI: KUKTUBBDMTVCMV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine is a chemical compound belonging to the class of pyrazolo[3,4-b]pyridines, which are nitrogen-containing heterocyclic aromatic organic compounds. This compound is characterized by the presence of bromine and nitro groups attached to the pyrazolo[3,4-b]pyridine core structure

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine has been extensively studied for its potential therapeutic applications, particularly in oncology. It acts primarily as a kinase inhibitor , targeting Tropomyosin receptor kinases (TRKs), which are involved in critical signaling pathways related to cell proliferation and survival.

Key Findings:

  • Anticancer Activity: The compound has demonstrated significant antiproliferative effects against various cancer cell lines, including:
    • Km-12 Cell Line: Effective in inhibiting colon cancer cell proliferation.
    • MDA-MB-231 Cells: Induces apoptosis and enhances caspase-3 activity at concentrations of 1.0 μM and 10.0 μM .
Cell LineEffectConcentration
Km-12Inhibition of proliferationNot specified
MDA-MB-231Induces apoptosis, enhances caspase-31.0 μM, 10.0 μM

Biochemical Research

The compound's interaction with TRKs leads to the inhibition of downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt. This mechanism is crucial for understanding how it can disrupt cancer cell growth and survival.

Mechanism of Action:

  • Target: Tropomyosin receptor kinases (TRKs)
  • Pathways Affected:
    • Ras/Erk pathway
    • Phospholipase C-gamma (PLC-γ) pathway
    • PI3K/Akt pathway

Pharmacokinetics

Research on derivatives of 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine indicates favorable pharmacokinetic profiles. For instance, derivative C03 exhibits good plasma stability with minimal inhibition of cytochrome P450 isoforms except CYP2C9, which is essential for reducing potential drug-drug interactions during therapeutic applications .

Comparative Studies

When compared to similar compounds like 5-Bromo-1H-pyrazolo[3,4-b]pyridine , 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine shows superior inhibitory effects on TRK activity and related signaling pathways. This enhanced efficacy is attributed to the unique combination of bromine and nitro groups within its structure.

Molecular Docking Studies

Molecular docking studies have revealed that this compound binds effectively to active sites of kinases involved in cancer progression, including CDK2 and EGFR. Such interactions are pivotal for its proposed therapeutic applications in oncology .

Mecanismo De Acción

Target of Action

The primary targets of 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine are Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer . TRKs have three subtypes, namely TRKA, TRKB, and TRKC, which belong to the receptor tyrosine kinase (RTK) family .

Mode of Action

3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine interacts with its targets, the TRKs, by inhibiting their activities . For instance, one of the derivatives of this compound, referred to as compound C03, showed acceptable activity with an IC50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .

Biochemical Pathways

Upon activation, the intramembrane kinase domain of TRKs is phosphorylated and the downstream signal transduction pathways (including Ras/Erk, PLC-γ, and PI3K/Akt) are triggered . These pathways are associated with the proliferation, differentiation, and survival of cells .

Pharmacokinetics

The compound C03, a derivative of 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine, has good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . This suggests that the compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which can impact its bioavailability.

Result of Action

The result of the action of 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine is the inhibition of the proliferation of certain cell lines. For example, compound C03 inhibited the proliferation of the Km-12 cell line .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as halogenated pyrazoles, under specific reaction conditions. The reaction conditions may include the use of strong bases or acids, high temperatures, and inert atmospheres to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine may involve large-scale chemical synthesis using optimized reaction conditions to achieve high yields and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions: 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the bromine and nitro groups, which can act as reactive sites.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions may involve the use of reducing agents such as iron (Fe) or tin (Sn) in acidic conditions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted pyrazolo[3,4-b]pyridines with different functional groups.

Comparación Con Compuestos Similares

3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine is compared with other similar compounds, such as 5-Bromo-1H-pyrazolo[3,4-b]pyridine and 5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine. These compounds share the pyrazolo[3,4-b]pyridine core structure but differ in the presence and position of functional groups. The unique combination of bromine and nitro groups in 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine contributes to its distinct chemical and biological properties.

Conclusion

3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the synthesis of complex organic molecules and the development of new pharmaceuticals. Further research into its properties and applications will continue to expand its utility in various fields.

Actividad Biológica

3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

The compound's structure features a bromine atom and a nitro group attached to the pyrazolo[3,4-b]pyridine framework, contributing to its unique chemical reactivity and biological properties.

3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine primarily targets Tropomyosin receptor kinases (TRKs) . The inhibition of TRK activity leads to the disruption of downstream signaling pathways critical for cell proliferation and survival, including:

  • Ras/Erk pathway
  • Phospholipase C-gamma (PLC-γ) pathway
  • PI3K/Akt pathway

This inhibition results in reduced cell proliferation in various cancer cell lines, highlighting its potential as an anticancer agent .

Anticancer Properties

Research indicates that 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine exhibits significant antiproliferative effects against several cancer cell lines. For instance:

  • Km-12 Cell Line : The compound inhibited proliferation effectively, showcasing its potential utility in treating colon cancer.
  • MDA-MB-231 Cells : In studies involving breast cancer cells, the compound has been shown to induce apoptosis and enhance caspase-3 activity at specific concentrations (1.0 μM and 10.0 μM) .

Comparative Studies

When compared with similar compounds such as 5-Bromo-1H-pyrazolo[3,4-b]pyridine and 5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine, 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine demonstrated superior inhibitory effects on TRK activity and downstream signaling pathways. This suggests that the unique combination of bromine and nitro groups enhances its biological efficacy .

Pharmacokinetics

The pharmacokinetic profile of derivatives like C03 (a derivative of 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine) shows good plasma stability with minimal inhibitory effects on cytochrome P450 isoforms except CYP2C9. This profile is crucial for reducing potential drug-drug interactions during therapeutic applications .

Data Table: Biological Activity Summary

Cell LineIC50 (µM)Mechanism of ActionObservations
Km-12Not specifiedTRK inhibitionSignificant reduction in proliferation
MDA-MB-2311.0 (apoptosis)Caspase activationInduces morphological changes
HepG2Not specifiedCDK inhibitionPotential for liver cancer treatment

Study on Anticancer Activity

In a study focused on the anticancer properties of pyrazolo derivatives, compounds similar to 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine were synthesized and evaluated for their ability to inhibit microtubule assembly. Results indicated that these compounds could act as microtubule-destabilizing agents at concentrations around 20 µM, thus supporting their role in cancer therapy through different mechanisms beyond TRK inhibition .

Molecular Docking Studies

Molecular docking studies have illustrated that 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine binds effectively to active sites of kinases involved in cancer progression, including CDK2 and EGFR. This interaction is pivotal for its proposed therapeutic applications in oncology .

Propiedades

IUPAC Name

3-bromo-5-nitro-2H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN4O2/c7-5-4-1-3(11(12)13)2-8-6(4)10-9-5/h1-2H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKTUBBDMTVCMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NNC(=C21)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20720955
Record name 3-Bromo-5-nitro-2H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20720955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186608-83-2
Record name 3-Bromo-5-nitro-2H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20720955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 3
Reactant of Route 3
3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 4
3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 5
3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 6
3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.